N-cyclooctyl-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide
CAS No.:
Cat. No.: VC14766672
Molecular Formula: C20H27N3O4
Molecular Weight: 373.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H27N3O4 |
|---|---|
| Molecular Weight | 373.4 g/mol |
| IUPAC Name | N-cyclooctyl-2-(6,7-dimethoxy-4-oxoquinazolin-3-yl)acetamide |
| Standard InChI | InChI=1S/C20H27N3O4/c1-26-17-10-15-16(11-18(17)27-2)21-13-23(20(15)25)12-19(24)22-14-8-6-4-3-5-7-9-14/h10-11,13-14H,3-9,12H2,1-2H3,(H,22,24) |
| Standard InChI Key | ZLXBDAVSNWSJDN-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3CCCCCCC3)OC |
Introduction
N-cyclooctyl-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide is a synthetic compound that belongs to the quinazoline class of organic molecules. Quinazolines are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. This specific compound, with its unique structure featuring a cyclooctyl group attached to a quinazoline core, is of interest for its potential therapeutic applications.
Synthesis Methods
The synthesis of N-cyclooctyl-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide typically involves a multi-step process starting from quinazoline precursors. The general approach includes:
-
Formation of the Quinazoline Core: This can be achieved through condensation reactions involving anthranilic acid derivatives and appropriate carbonyl compounds.
-
Introduction of Methoxy Groups: Methylation reactions are used to introduce methoxy groups at positions 6 and 7.
-
Attachment of the Cyclooctyl Group: This involves the synthesis of an acetamide derivative, which is then coupled with the quinazoline core.
Biological Activities
Research into the biological activities of N-cyclooctyl-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide is ongoing, but quinazolines in general have shown promise in various therapeutic areas:
| Biological Activity | Description |
|---|---|
| Anti-inflammatory | Quinazolines have been reported to inhibit inflammatory pathways. |
| Anti-cancer | Some quinazolines exhibit cytotoxic effects against cancer cells. |
| Antimicrobial | Activity against certain bacteria and fungi has been observed. |
Research Findings
While specific data on N-cyclooctyl-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide is limited, studies on related quinazoline compounds suggest potential for therapeutic use. For instance, quinazolines have been explored as inhibitors of enzymes involved in cancer progression and as modulators of immune responses.
| Study Focus | Key Findings |
|---|---|
| Enzyme Inhibition | Quinazolines can inhibit tyrosine kinases, which are involved in cancer cell proliferation. |
| Immune Modulation | Some quinazolines have been shown to modulate immune responses, potentially useful in autoimmune diseases. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume